

The Tissue-Specific Landscape of CCR5 Expression: A Technical Guide for Researchers

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Compound of Interest

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This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) expression patterns across various human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a core resource for studies involving CCR5.

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and function. It is the primary receptor for chemokines such as CCL3 (MIP-1 α), CCL4 (MIP-1 β), and CCL5 (RANTES), guiding the migration of T cells, macrophages, and other leukocytes to sites of inflammation.[1][2][3] Beyond its role in inflammatory responses, CCR5 has gained significant attention as the major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Understanding the precise expression patterns of CCR5 in different tissues and cell types is therefore critical for the development of therapeutics targeting a range of inflammatory diseases and viral infections.

This guide offers an in-depth look at the quantitative expression of CCR5 at both the mRNA and protein levels, provides detailed protocols for its measurement, and illustrates the key signaling events following its activation.

Data Presentation: Quantitative CCR5 Expression

The expression of CCR5 varies significantly across different human tissues and cell populations. The following tables summarize quantitative data from large-scale transcriptomic and proteomic studies to provide a comparative view of CCR5 expression.

CCR5 mRNA Expression in Human Tissues

The following table presents mRNA expression levels as normalized Transcripts Per Million (nTPM) from the Human Protein Atlas, which integrates data from the Genotype-Tissue Expression (GTEx) project and in-house studies. Tissues with high expression are indicative of a significant presence of immune cells.

Tissue	nTPM
Spleen	159.7
Lymph Node	114.7
Appendix	95.1
Small Intestine	50.4
Colon	48.9
Lung	32.5
Bone Marrow	24.8
Tonsil	20.3
Gallbladder	17.5
Skin	13.9
Stomach	12.6
Liver	11.8
Duodenum	11.5
Rectum	10.9
Fallopian Tube	7.9
Endometrium	7.2
Vagina	6.8
Urinary Bladder	6.5
Esophagus	5.8
Adipose Tissue	5.7
Ovary	5.2
Prostate	4.6
Cervix, uterine	4.5

Kidney	3.5
Breast	2.9
Salivary Gland	2.8
Pancreas	2.1
Thyroid Gland	1.8
Heart Muscle	1.5
Smooth Muscle	1.4
Testis	1.3
Skeletal Muscle	0.8
Cerebral Cortex	0.7
Cerebellum	0.5
Pituitary Gland	0.4

Data sourced from the Human Protein Atlas.

CCR5 Protein Expression in Human Tissues and Cells

Protein expression data for CCR5 is primarily derived from immunohistochemistry (IHC) and quantitative mass spectrometry (proteomics). IHC data provides a semi-quantitative assessment of expression, while proteomics offers a more quantitative, albeit less comprehensive, view.

Table 2.1: Immunohistochemistry-Based CCR5 Protein Expression

Tissue	Staining Intensity	Location
Spleen	High	Cells in red pulp and scattered cells in white pulp
Lymph Node	High	Scattered cells in non-germinal centers
Tonsil	High	Scattered cells in extrafollicular and interfollicular regions
Bone Marrow	Medium	A subset of hematopoietic cells
Lung	Medium	Alveolar macrophages and some lymphocytes
Colon	Medium	Infiltrating immune cells in the lamina propria
Skin	Low to Medium	Langerhans cells and dermal-infiltrating immune cells
Liver	Low	Kupffer cells and sinusoidal lymphocytes
Brain	Low	Microglia and some neurons

Data interpretation based on immunohistochemistry staining patterns from the Human Protein Atlas.

Table 2.2: Quantitative Proteomics-Based **CCR5 Protein** Abundance

Tissue/Cell Type	Abundance (ppm)	Data Source
Lymph Node	Not Detected - High	PaxDb
Spleen	Not Detected - Medium	PaxDb
CD4+ T cells	Variable	Literature
Macrophages	Variable	Literature

Quantitative proteomics data for membrane proteins like CCR5 is often challenging to obtain and can be highly variable between studies. The values in PaxDb represent an integrated score from multiple datasets and "Not Detected" may indicate expression below the detection limit of some experiments.

Experimental Protocols

Accurate measurement of CCR5 expression is fundamental to research in this field. Below are detailed methodologies for the key experimental techniques used to quantify CCR5 at the protein and mRNA levels.

Immunohistochemistry (IHC) for CCR5 in Paraffin-Embedded Tissues

This protocol outlines the steps for visualizing **CCR5 protein** expression in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each. d. Rinse slides in distilled water.
2. Antigen Retrieval: a. Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0). b. Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes. c. Allow slides to cool to room temperature in the buffer for at least 20 minutes. d. Rinse slides with Phosphate Buffered Saline (PBS).
3. Staining: a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes. b. Wash slides with PBS. c. Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30 minutes. d. Incubate with a primary antibody against human CCR5 at the recommended dilution overnight at 4°C in a humidified chamber. e. Wash slides with PBS. f. Incubate with a biotinylated secondary antibody for 30 minutes at room temperature. g. Wash slides with PBS. h. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. i. Wash slides with PBS. j. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired color intensity is reached. k. Rinse slides with distilled water to stop the reaction.

4. Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei. b. "Blue" the sections in running tap water. c. Dehydrate the sections through graded ethanol solutions and clear in xylene. d. Mount with a permanent mounting medium and coverslip.

Flow Cytometry for Cell Surface CCR5 Expression on Human PBMCs

This protocol details the quantification of CCR5-expressing cells within a population of peripheral blood mononuclear cells (PBMCs).

1. Cell Preparation: a. Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Wash the isolated PBMCs twice with cold PBS containing 1% Bovine Serum Albumin (BSA). c. Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1×10^6 cells/mL.
2. Antibody Staining: a. Aliquot 100 μ L of the cell suspension (1×10^5 cells) into FACS tubes. b. Add fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). c. Add a fluorochrome-conjugated anti-human CCR5 antibody or a corresponding isotype control antibody at the predetermined optimal concentration. d. Vortex gently and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
3. Data Acquisition and Analysis: a. Resuspend the final cell pellet in 300-500 μ L of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000). c. Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties. d. Identify specific cell subsets (e.g., CD4+ T cells as CD3+CD4+). e. Within the target cell population, determine the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining, using the isotype control to set the gate for positivity.^[4]

Real-Time Quantitative PCR (qPCR) for CCR5 mRNA Expression

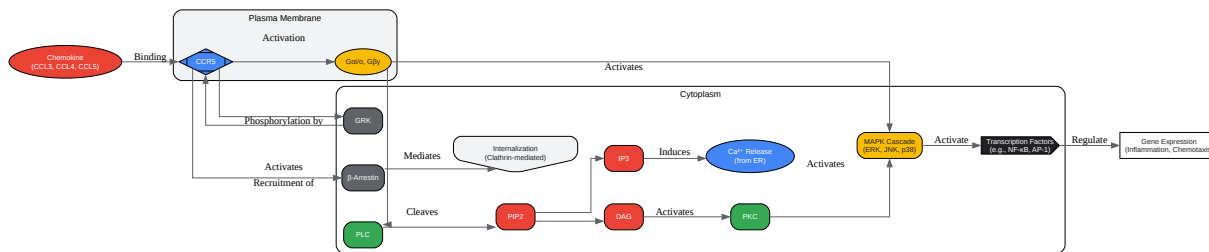
This protocol provides a method for the absolute or relative quantification of CCR5 mRNA transcripts.

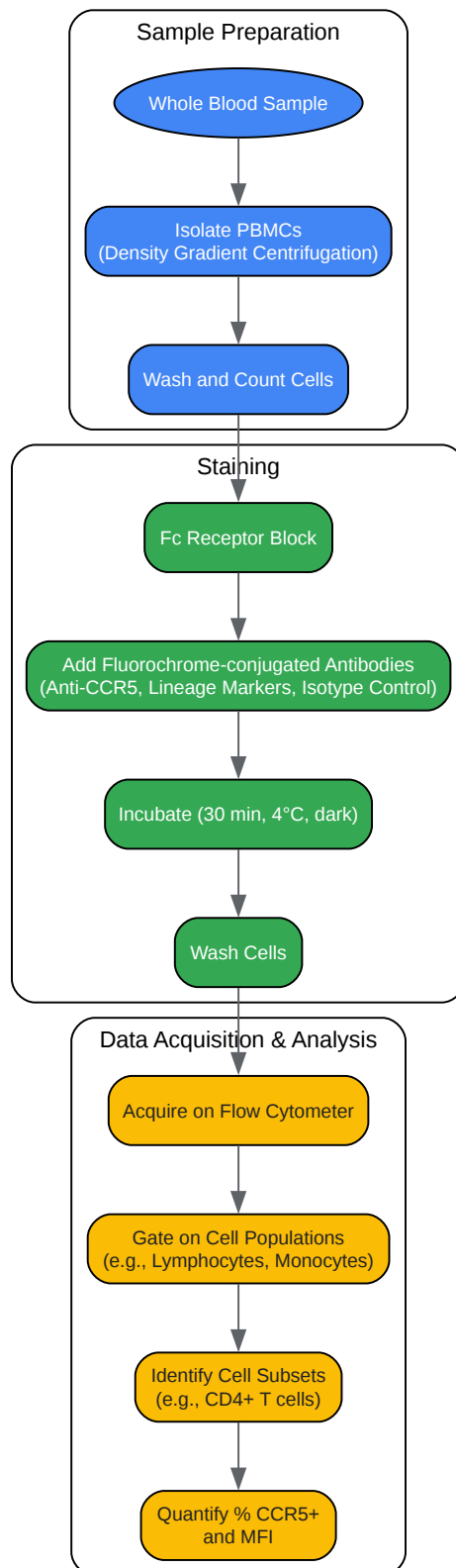
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues or cells using a suitable method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis. c. Synthesize first-strand cDNA from 1-2 μ g of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]
2. qPCR Reaction Setup: a. Prepare a master mix containing a SYBR Green or TaqMan-based qPCR mix, forward and reverse primers for human CCR5, and nuclease-free water. b. For absolute quantification, prepare a standard curve using a serial dilution of a known quantity of a CCR5 plasmid or purified PCR product.[5] c. For relative quantification, include primers for a stably expressed reference gene (e.g., GAPDH, ACTB). d. Add the master mix and cDNA template to each well of a qPCR plate. Include no-template controls for each primer set.
3. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). b. Generate a dissociation curve (melt curve) at the end of the run for SYBR Green assays to verify the specificity of the amplified product. c. For absolute quantification, determine the copy number of CCR5 mRNA in the samples by interpolating their Ct values on the standard curve.[5] d. For relative quantification, calculate the fold change in CCR5 expression relative to a control sample using the $\Delta\Delta$ Ct method, after normalizing to the reference gene.

Mandatory Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated upon ligand binding to CCR5.





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